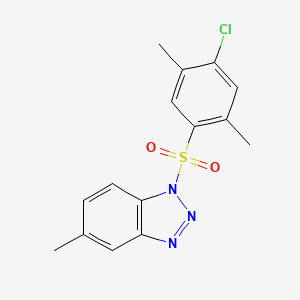

![molecular formula C6H12ClNO B2670338 rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride CAS No. 2095192-21-3](/img/structure/B2670338.png)

rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

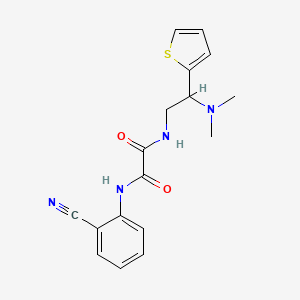

The compound “rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride” belongs to a class of organic compounds known as azabicyclo[3.2.0]heptanes. These are organic compounds containing a bicyclic structure that is made up of a three-member ring and a seven-member ring, one of which has a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a bicyclic system with a three-membered ring fused to a seven-membered ring. The presence of a nitrogen atom (aza-) and a hydroxyl group (-ol) are also indicated .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The hydroxyl group (-OH) could potentially be involved in reactions such as esterification or substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the hydroxyl group (-OH) could result in hydrogen bonding, affecting properties such as solubility .Wissenschaftliche Forschungsanwendungen

PET Imaging Agent for α7-nAChR

"rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride" has been explored as a potential PET imaging agent for the α7 nicotinic acetylcholine receptors (α7-nAChR) in the brain. The synthesis and in vivo evaluation of this compound, alongside its role in imaging cerebral α7-nAChRs in mice, have been documented. The studies highlight its ability to penetrate the blood-brain barrier and specifically label α7-nAChRs, indicating its promise as a PET tracer for neurological research and diagnostics (Gao et al., 2012).

Microbial Baeyer-Villiger Reaction

The compound has also been utilized in the microbial Baeyer-Villiger reaction to produce sarkomycin A, a potent anticancer agent. This novel approach underscores the versatility of "rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride" in synthetic organic chemistry and its potential in facilitating the production of complex organic molecules with significant biological activity (Königsberger & Griengl, 1994).

Kinetic Resolution and Synthesis

Research has also focused on the kinetic resolution of racemic compounds using genetically engineered Saccharomyces cerevisiae, where "rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride" serves as a key intermediate. This method highlights its importance in the enantioselective synthesis of optically pure compounds, which are crucial in drug development and various fields of chemistry (Carlquist et al., 2009).

Versatile Intermediate for Nucleoside Analogues

Additionally, its role as a versatile intermediate in the synthesis of cyclopentyl carbocyclic 2-deoxy-, 3-deoxy-, and ara-ribonucleoside analogues has been documented. The compound's utility in creating nucleoside analogues underscores its significant potential in medicinal chemistry, particularly in the development of antiviral and anticancer drugs (Dominguez & Cullis, 1999).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1R,5S,6R)-3-azabicyclo[3.2.0]heptan-6-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c8-6-1-4-2-7-3-5(4)6;/h4-8H,1-3H2;1H/t4-,5+,6+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKPHELWJMSDHY-FPKZOZHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC2C1O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CNC[C@H]2[C@@H]1O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2670258.png)

![3-(4-chlorophenyl)-1-(4-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2670260.png)

![[4-(Trifluoromethyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2670264.png)

![2-(benzyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2670266.png)

![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2670267.png)

methanesulfonamide](/img/structure/B2670268.png)

![[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2670272.png)

![5-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2670276.png)